6-Hydrazinylisoquinolin-1(2H)-one hydrochloride
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Overview
Description
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is a chemical compound with the molecular formula C9H9N3O·HCl It is a derivative of isoquinoline, featuring a hydrazine group at the 6-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinolin-1(2H)-one.
Hydrazination: The isoquinolin-1(2H)-one undergoes hydrazination at the 6-position using hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The resulting 6-hydrazinylisoquinolin-1(2H)-one is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isoquinolin-1(2H)-one are subjected to hydrazination using hydrazine hydrate in industrial reactors.
Purification: The crude product is purified through recrystallization or other suitable purification techniques.
Hydrochloride Formation: The purified 6-hydrazinylisoquinolin-1(2H)-one is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoquinolinone derivatives.
Scientific Research Applications
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinylisoquinolin-1(2H)-one: The non-hydrochloride form of the compound.
6-Aminoisoquinolin-1(2H)-one: A similar compound with an amino group instead of a hydrazine group.
6-Hydrazinylquinolin-1(2H)-one: A quinoline derivative with a hydrazine group.
Uniqueness
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H10ClN3O |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
6-hydrazinyl-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13;/h1-5,12H,10H2,(H,11,13);1H |
InChI Key |
DSIZXUNQZHBECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1NN.Cl |
Origin of Product |
United States |
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